3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine
Description
3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine is a heterocyclic compound with the molecular formula C₂₀H₁₃Cl₂N₃OS₂ and a molecular weight of 446.38 g/mol . It features a pyridine core substituted with two distinct sulfur-containing moieties: a 1,3,4-oxadiazole ring linked to a 3-chlorobenzyl group and a 4-chlorophenyl sulfanyl group. The compound is reported to have a purity of >90%, indicating robust synthetic and purification protocols .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3OS2/c21-14-6-8-16(9-7-14)28-19-17(5-2-10-23-19)18-24-25-20(26-18)27-12-13-3-1-4-15(22)11-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIUZGGAZCOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)C3=C(N=CC=C3)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other sulfanyl-oxadiazol compounds, it may interact with its targets through covalent bonding, specifically through the formation of disulfide bonds.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antimicrobial activity, suggesting potential effects on bacterial cell wall synthesis or protein production pathways.
Biological Activity
The compound 3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine is a novel derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, enzyme-inhibitory, and cytotoxic effects based on various studies.
Chemical Structure and Properties
- Molecular Formula : C20H13Cl2N3OS2
- Molecular Weight : 446.37 g/mol
- CAS Number : Not specified in the provided data.
The structure features two sulfanyl groups and a pyridine ring, contributing to its potential pharmacological properties.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several bacterial strains. The results indicate significant activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 9.00 ± 4.12 µM |
| Escherichia coli | 9.26 ± 2.76 µM |
| Bacillus subtilis | 9.12 ± 2.15 µM |
These MIC values suggest that the compound exhibits comparable antibacterial potency to standard antibiotics like ciprofloxacin .
Enzyme Inhibition
The compound's ability to inhibit key enzymes was also assessed:
- α-Glucosidase Inhibition : The compound demonstrated an IC50 value of 17.11 ± 0.02 µg/mL, outperforming acarbose (IC50 = 38.25 ± 0.12 µg/mL) in inhibiting this enzyme, which is crucial for managing type-2 diabetes mellitus .
- Butyrylcholinesterase (BchE) and Lipoxygenase (LOX) : Further studies are needed to quantify the inhibition levels against these enzymes.
Cytotoxicity and Hemolytic Activity
Cytotoxicity assessments revealed moderate hemolytic activity at around 1.5%, indicating a favorable safety profile for potential therapeutic applications . The hemolytic activity was measured by incubating the compound with red blood cells and observing changes in absorbance.
Case Studies and Research Findings
Several studies have synthesized and evaluated derivatives of oxadiazoles including the target compound:
- Synthesis and Screening : A study synthesized various S-substituted derivatives of oxadiazoles, including the target compound, evaluating their antimicrobial and hemolytic activities . Most derivatives were found to exhibit significant antibacterial activity against selected microbial strains.
- Pharmacological Evaluation : Another investigation focused on the pharmacological properties of compounds containing oxadiazole moieties, highlighting their utility in treating infections due to their broad-spectrum antibacterial properties .
- Mechanism of Action : The mechanism by which these compounds exert their biological effects remains an area of active research. Their structural features allow for enhanced interactions with biological targets, potentially leading to improved therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with 1,3,4-Oxadiazole Moieties
Several analogs share the 1,3,4-oxadiazole scaffold but differ in substituents and biological activity:
Notes:
- Steric bulk : The pyridine core in the target compound may reduce steric hindrance compared to piperidine-containing analogs (e.g., 7n), favoring interactions with flat binding sites .
Compounds with Alternative Heterocyclic Cores
Replacing the 1,3,4-oxadiazole with triazole or thiadiazole rings alters physicochemical and biological properties:
Notes:
- Triazole derivatives (e.g., ) exhibit plant growth-promoting activity, suggesting that the target compound’s oxadiazole core may prioritize different biological pathways.
- Thiadiazole analogs (e.g., ) have higher sulfur content, which could enhance metal-binding capacity compared to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
